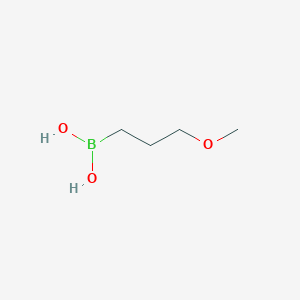
(3-Methoxypropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxypropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 3-methoxypropyl chain. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Methoxypropyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as boric acid trimethyl ester or boric acid triisopropyl ester . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions: (3-Methoxypropyl)boronic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学的研究の応用
(3-Methoxypropyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Methoxypropyl)boronic acid primarily involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from nucleophiles. This property is exploited in various chemical reactions, such as Suzuki-Miyaura coupling, where the boronic acid forms a complex with a palladium catalyst, facilitating the transmetalation step .
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Ethylboronic acid
- Butylboronic acid
Comparison: (3-Methoxypropyl)boronic acid is unique due to its 3-methoxypropyl chain, which imparts different steric and electronic properties compared to other boronic acids. This uniqueness makes it particularly useful in reactions where specific reactivity and selectivity are required .
特性
CAS番号 |
1089725-75-6 |
|---|---|
分子式 |
C4H11BO3 |
分子量 |
117.94 g/mol |
IUPAC名 |
1-methoxypropan-2-ylboronic acid |
InChI |
InChI=1S/C4H11BO3/c1-4(3-8-2)5(6)7/h4,6-7H,3H2,1-2H3 |
InChIキー |
AGRIEXZZFXGIDE-UHFFFAOYSA-N |
SMILES |
B(CCCOC)(O)O |
正規SMILES |
B(C(C)COC)(O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















